

"Methyl 2-(2-bromo-4-chlorophenyl)acetate"

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-(2-bromo-4-chlorophenyl)acetate

Cat. No.: B043913

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2-(2-bromo-4-chlorophenyl)acetate** for Researchers and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a key chemical intermediate whose value lies in the strategic placement of its functional groups. As a substituted phenylacetate derivative, it features a methyl ester, a reactive alpha-bromo substituent, and a dichlorinated aromatic ring. This specific arrangement of reactive sites makes it a highly versatile building block in organic synthesis. It is particularly significant in the development of pharmaceuticals and agrochemicals, where the halogen atoms can enhance biological activity, modulate metabolic stability, and serve as handles for complex molecular construction through cross-coupling reactions^[1]. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and critical applications, designed for scientists engaged in chemical research and drug discovery.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a synthetic intermediate are critical for its effective use in subsequent reactions. Proper storage and handling are dictated by these characteristics.

Table 1: Physicochemical Properties of **Methyl 2-(2-bromo-4-chlorophenyl)acetate**

Property	Value	Source
CAS Number	319293-47-5 (for the 2-bromo-4-chloro isomer)	N/A
Molecular Formula	C ₉ H ₈ BrClO ₂	[2] [3]
Molecular Weight	263.52 g/mol	[2] [4]
Appearance	Colorless to straw-colored liquid/oil	[5] [6]
Solubility	Soluble in organic solvents like DMSO and DMF	[4]
Storage Conditions	Store at 2°C - 8°C in a well-closed container	[4]

While detailed spectroscopic data can vary slightly based on the solvent and instrument used, the expected signals in ¹H NMR and ¹³C NMR would be consistent with its structure. The ¹H NMR spectrum would characteristically show a singlet for the methyl ester protons, a singlet for the alpha-methine proton, and a complex multiplet pattern in the aromatic region corresponding to the three protons on the phenyl ring.

Synthesis and Manufacturing: Pathways to a Key Intermediate

The synthesis of **Methyl 2-(2-bromo-4-chlorophenyl)acetate** is primarily achieved through two logical and efficient pathways: the esterification of the corresponding carboxylic acid or the direct alpha-bromination of a methyl phenylacetate precursor.

Method 1: Esterification of 2-bromo-4-chlorophenylacetic acid

This is a classic and straightforward approach where the parent carboxylic acid is converted to its methyl ester. The reaction is typically catalyzed by a strong acid.

Causality Behind Experimental Choices:

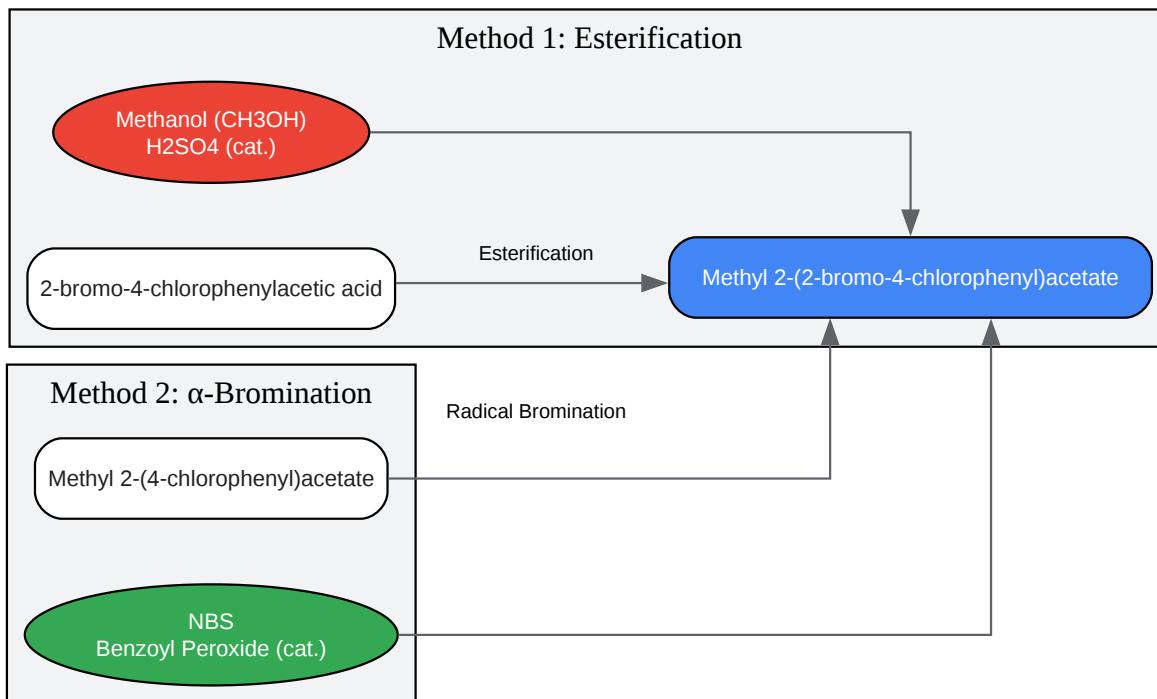
- Acid Catalyst (e.g., H_2SO_4): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
- Methanol as Reagent and Solvent: Using methanol in excess serves both as the nucleophile and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
- Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate^[7].

Experimental Protocol:

- Dissolve 2-bromo-4-chlorophenylacetic acid (1.0 eq) in methanol (10-20 volumes).
- Slowly add concentrated sulfuric acid (0.2-0.5 eq) to the solution while stirring.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the product by column chromatography or distillation under reduced pressure to obtain pure **Methyl 2-(2-bromo-4-chlorophenyl)acetate**^[7].

Method 2: Alpha-Bromination of Methyl 2-(4-chlorophenyl)acetate

This method involves the direct introduction of a bromine atom at the alpha-position of the ester. This is typically achieved via a free-radical bromination mechanism.


Causality Behind Experimental Choices:

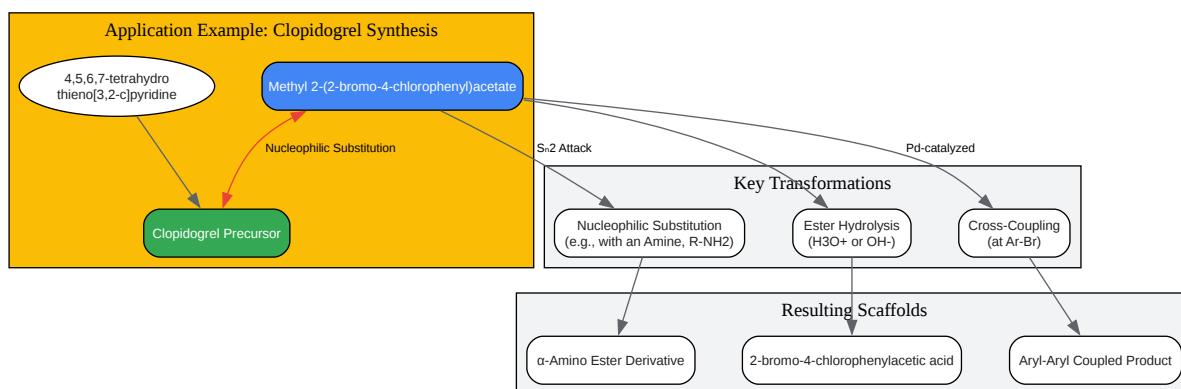
- **N-Bromosuccinimide (NBS):** NBS is the preferred brominating agent for benzylic positions. It provides a low, constant concentration of bromine (Br_2) through its reaction with trace HBr, which is crucial for selective radical bromination and minimizing side reactions like aromatic bromination.
- **Radical Initiator (e.g., Benzoyl Peroxide or AIBN):** A radical initiator is required to start the free-radical chain reaction. It decomposes upon heating to generate initial radicals, which then abstract a hydrogen atom from the alpha-carbon, initiating the bromination sequence[5].
- **Inert Solvent (e.g., CCl_4 or Acetonitrile):** An inert solvent that does not participate in the radical reaction is essential. Carbon tetrachloride has been traditionally used, though safer alternatives like acetonitrile are now more common[5].

Experimental Protocol:

- Charge a reaction flask with Methyl 2-(4-chlorophenyl)acetate (1.0 eq), N-bromosuccinimide (1.0-1.1 eq), and a suitable solvent like acetonitrile (15-20 volumes)[5].
- Add a catalytic amount of benzoyl peroxide (0.05-0.1 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by observing the consumption of the starting material (via TLC or GC-MS). Succinimide, a byproduct, will precipitate out as the reaction proceeds.
- Cool the mixture to room temperature and filter off the succinimide precipitate.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
- Purify the resulting oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound[5].

[Click to download full resolution via product page](#)


*Synthetic pathways to **Methyl 2-(2-bromo-4-chlorophenyl)acetate**.*

Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 2-(2-bromo-4-chlorophenyl)acetate** stems from its electrophilic alpha-carbon. The bromine atom is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alkoxides.

This reactivity is instrumental in the synthesis of numerous complex molecules, most notably in the pharmaceutical industry. A prominent example is its use as a key intermediate in the synthesis of the anti-thrombotic agent Clopidogrel[1][8]. In this synthesis, the ester is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The nitrogen atom of the pyridine ring acts as a nucleophile, displacing the alpha-bromide to form the carbon-nitrogen bond that constitutes the core of the clopidogrel structure[7].

Beyond nucleophilic substitution, the ester functionality can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or transesterified with other alcohols. The bromo- and chloro-substituents on the aromatic ring can also participate in various organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further extending its synthetic utility.

[Click to download full resolution via product page](#)

Reactivity profile and application in pharmaceutical synthesis.

Safety, Handling, and Disposal

As a halogenated organic compound and an alkylating agent, **Methyl 2-(2-bromo-4-chlorophenyl)acetate** must be handled with appropriate care.

- **Hazards:** It is classified as an irritant, causing skin and serious eye irritation. Inhalation may cause respiratory irritation[9]. Like other alpha-halo esters, it is a lachrymator and can be toxic if ingested or inhaled[6][10].
- **Personal Protective Equipment (PPE):** Handling should be performed in a well-ventilated fume hood. Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.
- **Storage:** The compound should be stored in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents[4][11].
- **Disposal:** Waste material should be treated as hazardous chemical waste. It should be disposed of through a licensed professional waste disposal service, often via incineration in a properly equipped facility[11].

Conclusion

Methyl 2-(2-bromo-4-chlorophenyl)acetate is more than just a chemical on a supplier's list; it is a purpose-built tool for complex organic synthesis. Its value is defined by its predictable reactivity, particularly the susceptibility of its alpha-carbon to nucleophilic attack, which has been expertly exploited in the pharmaceutical industry for the streamlined synthesis of blockbuster drugs. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent intermediate in the fields of medicinal chemistry, agrochemical science, and materials development.

References

- PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information.
- Sabt, A., Korycka-Machala, M., Kassem, A. F., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. *Drug Design, Development and Therapy*, 20, 1-17. [Link]

- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- PubChemLite. (n.d.). **Methyl 2-(2-bromo-4-chlorophenyl)acetate**.
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- MySkinRecipes. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate.
- TradeIndia. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α -bromo-phenylacetic acids.
- Matrix Fine Chemicals. (n.d.). METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE.
- Wikipedia. (n.d.). Methyl 2-bromoacetate.
- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates.
- Autech. (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. US5036156A - Process for the preparation of α -bromo-phenylacetic acids - Google Patents [patents.google.com]
- 8. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 11. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. ["Methyl 2-(2-bromo-4-chlorophenyl)acetate" literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043913#methyl-2-2-bromo-4-chlorophenyl-acetate-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com